3-Ethoxy-1-propanol
Overview
Description
3-Ethoxy-1-propanol is an organic compound with the molecular formula C5H12O2 It is a colorless liquid with a mild, pleasant odor
Mechanism of Action
Target of Action
3-Ethoxy-1-propanol, also known as 3-ethoxypropan-1-ol, is an ethoxy-alcohol derivative
Mode of Action
It’s known that the ether component of this compound is relatively unreactive . This suggests that it might interact with its targets in a non-covalent manner, possibly through hydrogen bonding or van der Waals interactions.
Result of Action
It’s known that it can react with oxoacids and carboxylic acids to form esters plus water . This suggests that it might participate in esterification reactions within the body, potentially influencing the levels of various esters and related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-1-propanol can be synthesized through the reaction of propylene oxide with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ethoxypropanoic acid or ethoxypropanal.
Reduction: Ethoxypropanol.
Substitution: Ethoxypropyl ethers or esters.
Scientific Research Applications
3-Ethoxy-1-propanol is utilized in various scientific research applications, including:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in the preparation of other chemical compounds.
Biology: It is employed in the extraction and purification of biological molecules.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, inks, and cleaning agents due to its solvent properties.
Comparison with Similar Compounds
2-Ethoxyethanol: Another ethoxy-alcohol with similar solvent properties but different molecular structure.
1-Butoxy-2-propanol: A butoxy-alcohol with comparable applications in industry.
Ethylene glycol monoethyl ether: A glycol ether with similar uses but different chemical properties.
Uniqueness: 3-Ethoxy-1-propanol is unique due to its balanced solvent properties, making it suitable for a wide range of applications. Its mild odor and relatively low toxicity also contribute to its preference over other similar compounds in various industrial and research settings.
Properties
IUPAC Name |
3-ethoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-2-7-5-3-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMWPVBQGARKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Record name | 3-ETHOXY-1-PROPANOL | |
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DSSTOX Substance ID |
DTXSID4073124 | |
Record name | 3-Ethoxy-1-propanol | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-ethoxy-1-propanol appears as a clear colorless liquid, with a mild odor. Less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. | |
Record name | 3-ETHOXY-1-PROPANOL | |
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Boiling Point |
320 to 322 °F at 760 mmHg (NTP, 1992) | |
Record name | 3-ETHOXY-1-PROPANOL | |
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Flash Point |
130 °F (NTP, 1992) | |
Record name | 3-ETHOXY-1-PROPANOL | |
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Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |
Record name | 3-ETHOXY-1-PROPANOL | |
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Density |
0.904 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 3-ETHOXY-1-PROPANOL | |
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Vapor Pressure |
8.2 mmHg at 77 °F (NTP, 1992) | |
Record name | 3-ETHOXY-1-PROPANOL | |
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CAS No. |
111-35-3 | |
Record name | 3-ETHOXY-1-PROPANOL | |
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Record name | 3-Ethoxy-1-propanol | |
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Record name | 3-Ethoxy-1-propanol | |
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Record name | 3-Ethoxy-1-propanol | |
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Record name | 3-ethoxypropane-1-ol | |
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Record name | 3-ETHOXY-1-PROPANOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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